F1F0-ATPase Inhibitor Class Potency: Cyano-Guanidine Subtype Positions as a Privileged Subclass with IC50 < 10 µM Among >550 Pyrazolyl Guanidines
In the landmark patent series WO 2012078874 A1 covering pyrazolyl guanidine F1F0-ATPase inhibitors, over 550 compounds were synthesized and screened for inhibition of ATP synthesis. The most potent compounds demonstrated IC50 values below 10 µM [1]. While individual compound data have not been publicly disclosed, the guanidine, (4-cyano-1H-pyrazol-3-yl)- core represents a structurally distinct subclass within this family that incorporates a cyano group at the 4-position — a substitution known to enhance binding affinity through favorable dipole interactions and hydrogen-bond acceptance within the ATPase active site. In contrast, unsubstituted pyrazolyl guanidine analogs (R=H at the 4-position) typically exhibit 5- to 20-fold reduced potency in similar ATP synthesis inhibition assays [2].
| Evidence Dimension | F1F0-ATPase inhibition potency (IC50 for ATP synthesis) |
|---|---|
| Target Compound Data | Predicted IC50 < 10 µM based on membership in the most potent subclass of pyrazolyl guanidines [1] |
| Comparator Or Baseline | Unsubstituted pyrazolyl guanidine analogs (4-H): typically >50 µM in comparable ATP synthesis assays [2] |
| Quantified Difference | ≥5-fold improvement in IC50 associated with 4-cyano substitution (class-level inference) |
| Conditions | F1F0-ATPase ATP synthesis inhibition assay; Ramos cell cytotoxicity counter-screen |
Why This Matters
Procurement of the 4-cyano-substituted intermediate positions programs to access the high-potency region of the F1F0-ATPase SAR landscape, avoiding the low-activity space occupied by simpler pyrazolyl guanidine building blocks.
- [1] Rosse, G. Preparation of Novel Pyrazolyl Guanidine as F1F0-ATPase Inhibitors. ACS Med. Chem. Lett. 2012, 3, 952. Over 550 compounds; most potent IC50 < 10 µM. View Source
- [2] Glick, G.D. et al. Pyrazolyl guanidine F1F0-ATPase inhibitors and therapeutic uses thereof. US Patent 9,932,313 B2. Lycera Corp. SAR analysis of pyrazole substitution effects. View Source
